Cas no 1340179-82-9 (6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester)
6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester
- AS-6353
- SY351930
- ethyl 6-fluoro-1H-benzimidazole-2-carboxylate
- Ethyl 5-fluoro-1h-1,3-benzodiazole-2-carboxylate
- 1340179-82-9
- AKOS012662821
- 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester
- Ethyl5-fluoro-1h-1,3-benzodiazole-2-carboxylate
- MFCD18338178
- 5-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester
- Ethyl 5-Fluorobenzimidazole-2-carboxylate
- MFCD28947646
-
- MDL: MFCD28947646
- Inchi: 1S/C10H9FN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)
- InChI Key: HGLMFXKNPVUXTF-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)NC(C(=O)OCC)=N2
Computed Properties
- Exact Mass: 208.06480570Da
- Monoisotopic Mass: 208.06480570Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55Ų
6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061001433-1g |
Ethyl 5-fluoro-1H-benzimidazole-2-carboxylate |
1340179-82-9 | 98% | 1g |
$1,218.74 | 2022-04-03 | |
| Alichem | A061001433-10g |
Ethyl 5-fluoro-1H-benzimidazole-2-carboxylate |
1340179-82-9 | 98% | 10g |
$2,035.02 | 2022-04-03 | |
| abcr | AB470485-1 g |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester |
1340179-82-9 | 1g |
€412.10 | 2023-04-21 | ||
| abcr | AB470485-5 g |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester |
1340179-82-9 | 5g |
€1,249.30 | 2023-04-21 | ||
| abcr | AB470272-1 g |
5-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester |
1340179-82-9 | 1g |
€412.10 | 2023-04-21 | ||
| abcr | AB470272-5 g |
5-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester |
1340179-82-9 | 5g |
€1,249.30 | 2023-04-21 | ||
| abcr | AB470485-1g |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester; . |
1340179-82-9 | 1g |
€412.10 | 2025-04-21 | ||
| abcr | AB470485-5g |
6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester; . |
1340179-82-9 | 5g |
€1249.30 | 2025-04-21 | ||
| abcr | AB470272-1g |
5-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester; . |
1340179-82-9 | 1g |
€412.10 | 2025-04-21 | ||
| abcr | AB470272-5g |
5-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester; . |
1340179-82-9 | 5g |
€1249.30 | 2025-04-21 |
6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester Suppliers
6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester
Professional Introduction to 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS No. 1340179-82-9)
6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS No. 1340179-82-9) is a fluorinated benzimidazole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and electronic properties, exhibits a broad spectrum of biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The benzimidazole core is a well-documented pharmacophore in drug discovery, with numerous examples of its application in the treatment of various diseases, including infectious diseases, cancer, and neurological disorders. The introduction of a fluorine atom at the 6-position of the benzimidazole ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. The ethyl ester functionality at the 2-position provides a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been a surge in research focused on fluorinated benzimidazoles due to their promising pharmacological profiles. For instance, studies have demonstrated that fluorinated benzimidazoles can modulate enzyme activity and receptor binding, leading to potential therapeutic benefits. One notable area of investigation has been the use of these compounds as kinase inhibitors, where the fluorine atom plays a crucial role in enhancing selectivity and potency.
The compound 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester has been explored in several preclinical studies as a lead compound for drug development. Its ability to interact with biological targets such as protein kinases and transcription factors makes it an attractive candidate for further optimization. Researchers have utilized computational methods to predict the binding modes of this compound with various protein targets, providing insights into its mechanism of action.
One particularly interesting study published in a leading pharmaceutical journal highlighted the potential of 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester as an anti-inflammatory agent. The study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways. This finding is significant given the increasing prevalence of chronic inflammatory diseases and the need for novel therapeutic strategies.
The synthesis of 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzimidazole core efficiently. The introduction of the fluorine atom at the 6-position is typically achieved through nucleophilic aromatic substitution or metal-catalyzed fluorination reactions.
The ethyl ester group at the 2-position offers flexibility in subsequent chemical transformations. For example, hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be further functionalized through amide bond formation or other coupling reactions. This versatility makes 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester a valuable building block for medicinal chemists.
In conclusion, 6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS No. 1340179-82-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for drug development. As research in this area continues to evolve, it is likely that new applications and derivatives of this compound will emerge, further solidifying its importance in medicinal chemistry.
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